5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one CAS number
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one CAS number
An In-depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development. The document delineates its physicochemical properties, explores a representative synthetic pathway with mechanistic insights, and details its critical role as a versatile intermediate in the synthesis of bioactive molecules. Specifically, its application as a structural scaffold for developing kinase inhibitors and other targeted therapeutics is examined. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to equip researchers and drug development professionals with actionable, field-proven methodologies.
Introduction: The Pyridinone Scaffold in Modern Drug Discovery
Pyridinone and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Their structural features, including hydrogen bond donors and acceptors, and a rigid ring system, make them ideal for interacting with a wide array of biological targets. Within this class, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one has emerged as a particularly valuable building block. Its strategic placement of functional groups—a nucleophilic hydroxyl group and a chlorine atom amenable to cross-coupling reactions—allows for precise and selective modifications.[1] This versatility has positioned it as a key intermediate in the synthesis of high-value pharmaceutical agents, especially in the development of kinase inhibitors for oncology and targeted therapies for inflammatory and neurodegenerative diseases.[1][2] This guide aims to serve as a technical resource for scientists leveraging this compound in their research and development endeavors.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key characteristics of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1379260-15-7 | [1][3][4] |
| Molecular Formula | C₆H₆ClNO₂ | [3][4][5] |
| Molecular Weight | 159.57 g/mol | [3][4][6] |
| Appearance | Solid | |
| SMILES | CN1C=C(C(=CC1=O)O)Cl | [3][4] |
| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, room temperature or 2-8°C | [1][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridinones often relies on cyclocondensation reactions, which involve the formation of the core heterocyclic ring from acyclic precursors.[7][8] A plausible and efficient route to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one involves the condensation of a substituted amine with a malonate derivative, followed by chlorination.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach identifies N-methylcyanoacetamide and a chlorinated malonic ester derivative as key precursors. The N-methyl group is installed early to avoid potential N-alkylation side reactions on the pyridinone ring later in the synthesis. The 4-hydroxy and 2-oxo functionalities can be formed via a cyclization/condensation pathway.
Proposed Synthetic Pathway
The forward synthesis can be conceptualized as a multi-step process beginning with readily available starting materials. The causality behind each step is critical for ensuring high yield and purity.
Caption: A plausible synthetic workflow for 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one.
Mechanistic Insight: The use of a base like sodium ethoxide (NaOEt) in Step 2 is crucial for deprotonating the active methylene compound, facilitating the intramolecular Dieckmann-type condensation to form the pyridinone ring.[7] The subsequent acidic hydrolysis in Step 3 removes the cyano group. Finally, regioselective chlorination at the C5 position is achieved using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). The electron-donating nature of the hydroxyl group and the ring nitrogen directs the electrophilic substitution to this position.
Applications in Drug Discovery
The true value of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one lies in its role as a versatile scaffold for building diverse chemical libraries. The two key functional handles—the 4-hydroxy group and the 5-chloro substituent—are orthogonal, meaning they can be modified independently to explore structure-activity relationships (SAR).
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Kinase Inhibitors: The pyridinone core can act as a hinge-binding motif in many ATP-competitive kinase inhibitors. The 4-hydroxy group can be alkylated or arylated (e.g., via Williamson ether synthesis) to introduce side chains that occupy the hydrophobic pocket of the kinase. The 5-chloro position is a prime site for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to modulate potency and selectivity.[1]
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GPR119 Agonists: This compound is a precursor for a class of G-protein-coupled receptor 119 (GPR119) agonists, which have been investigated as potential treatments for type 2 diabetes.[9] The pyridone core serves as the central scaffold onto which other pharmacophoric elements are attached.
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General Medicinal Chemistry: The structural motif is found in various enzyme inhibitors and bioactive molecules targeting inflammatory and neurodegenerative diseases.[1][2] Its ability to be selectively functionalized makes it an invaluable tool for medicinal chemists in lead optimization campaigns.
Caption: Drug discovery workflow using the target compound as a versatile scaffold.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization based on their specific laboratory conditions.
Protocol 5.1: Representative Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one
Objective: To provide a robust, step-by-step procedure for the laboratory-scale synthesis of the title compound.
Materials:
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4-hydroxy-1-methylpyridin-2(1H)-one
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask. Stir the suspension at room temperature.
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Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the suspension over 15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Redissolve the residue in dichloromethane (DCM). c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Trustworthiness Note: This washing step removes the succinimide byproduct and any unreacted acidic species. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate). c. Combine the fractions containing the desired product (visualized by TLC with UV light) and concentrate under reduced pressure to yield 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one as a solid.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 5.2: General Procedure for Suzuki Cross-Coupling Derivatization
Objective: To functionalize the 5-chloro position with an aryl or heteroaryl group.
Materials:
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5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq)
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Aryl/heteroaryl boronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl Acetate
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Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a reaction vial, add 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Causality Note: The palladium catalyst is sensitive to oxygen, and this step is critical for preventing catalyst degradation and ensuring a successful reaction.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture (dioxane/water).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
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Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Purify the resulting crude material via flash column chromatography or preparative HPLC to isolate the desired coupled product.
Conclusion
5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties and strategically positioned functional groups make it an ideal scaffold for constructing libraries of complex molecules. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers aiming to exploit the full potential of this powerful building block in the creation of novel therapeutics.
References
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: Malonates in Cyclocondensation Reactions Source: PMC - NIH URL
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: 5-Chloro-4-hydroxy-2(1H)
- Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PMC URL
- Title: (PDF)
- Title: 5-chloro-4-hydroxy-1-methylpyridin-2(1H)
- Title: Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications Source: Smolecule URL
- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one (Thai)
- Title: 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)
- Title: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
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